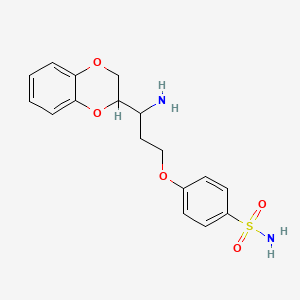

DPP IV/hCA II-IN-1

Beschreibung

DPP IV/hCA II-IN-1 (CAS: 2836996-95-1) is a dual-target inhibitor with potent activity against dipeptidyl peptidase IV (DPP IV) and human carbonic anhydrase II (hCA II). Its molecular formula is C₁₇H₂₀N₂O₅S, and it has a molecular weight of 364.42 g/mol . The compound exhibits high selectivity, with an IC₅₀ of 36.1 nM for DPP IV and a Ki of 0.0361 µM for hCA II, outperforming its inhibition of other CA isoforms (e.g., Ki = 0.2615 µM for CA I and 3.034 µM for CA IV) . In cellular assays, it inhibits DPP IV by 60.65% at 100 nM and 71.86% at 5 µM, demonstrating dose-dependent efficacy . Pharmacokinetic studies reveal moderate stability in murine and rat microsomes, with solubility in DMSO, water, ethanol, and DMF, making it suitable for in vivo applications .

Eigenschaften

Molekularformel |

C17H20N2O5S |

|---|---|

Molekulargewicht |

364.4 g/mol |

IUPAC-Name |

4-[3-amino-3-(2,3-dihydro-1,4-benzodioxin-3-yl)propoxy]benzenesulfonamide |

InChI |

InChI=1S/C17H20N2O5S/c18-14(17-11-23-15-3-1-2-4-16(15)24-17)9-10-22-12-5-7-13(8-6-12)25(19,20)21/h1-8,14,17H,9-11,18H2,(H2,19,20,21) |

InChI-Schlüssel |

GHVPEVBTYVRTHA-UHFFFAOYSA-N |

Kanonische SMILES |

C1C(OC2=CC=CC=C2O1)C(CCOC3=CC=C(C=C3)S(=O)(=O)N)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of DPP IV/hCA II-IN-1 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are typically proprietary and may vary depending on the manufacturer. general synthetic strategies involve the use of high-performance liquid chromatography (HPLC) to isolate and purify the desired product .

Industrial Production Methods

Industrial production of DPP IV/hCA II-IN-1 may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of automated systems for precise control of reaction parameters and purification steps to isolate the final product .

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

DPP IV/hCA II-IN-1 hat eine breite Palette von wissenschaftlichen Forschungsanwendungen, darunter:

Chemie: Wird als Werkzeugverbindung zur Untersuchung der Enzyminhibition und Reaktionsmechanismen verwendet.

Biologie: Untersucht hinsichtlich seiner Auswirkungen auf zelluläre Prozesse und Enzymaktivität.

Medizin: Für potenzielle therapeutische Anwendungen bei der Behandlung von Krankheiten wie Typ-2-Diabetes und Fettleibigkeit untersucht.

Industrie: In der Entwicklung neuer Medikamente und Therapeutika eingesetzt.

Wirkmechanismus

DPP IV/hCA II-IN-1 übt seine Wirkungen aus, indem es die Aktivität von Dipeptidylpeptidase IV und Carboanhydrase-Enzymen hemmt. Dipeptidylpeptidase IV ist an der Degradation von Inkretin-Hormonen beteiligt, die eine entscheidende Rolle im Glukosestoffwechsel spielen. Durch die Hemmung von Dipeptidylpeptidase IV erhöht DPP IV/hCA II-IN-1 die Konzentration von Inkretin-Hormonen, was zu einer verbesserten Glukosehomöostase führt. Die Hemmung der Carboanhydrase beeinflusst verschiedene physiologische Prozesse, darunter die Säure-Basen-Balance und die Flüssigkeitssekretion.

Wissenschaftliche Forschungsanwendungen

DPP IV/hCA II-IN-1 has a wide range of scientific research applications, including:

Chemistry: Used as a tool compound to study enzyme inhibition and reaction mechanisms.

Biology: Investigated for its effects on cellular processes and enzyme activity.

Medicine: Explored for potential therapeutic applications in treating diseases such as type 2 diabetes and obesity.

Industry: Utilized in the development of new drugs and therapeutic agents .

Wirkmechanismus

DPP IV/hCA II-IN-1 exerts its effects by inhibiting the activity of dipeptidyl peptidase IV and carbonic anhydrase enzymes. Dipeptidyl peptidase IV is involved in the degradation of incretin hormones, which play a crucial role in glucose metabolism. By inhibiting dipeptidyl peptidase IV, DPP IV/hCA II-IN-1 enhances the levels of incretin hormones, leading to improved glucose homeostasis. Carbonic anhydrase inhibition affects various physiological processes, including acid-base balance and fluid secretion .

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Pharmacological and Structural Properties

Mechanistic Advantages and Limitations

- Potency vs. Selectivity: While Talabostat has lower IC₅₀ values for DPP IV, its non-selectivity increases off-target risks. DPP IV/hCA II-IN-1’s CA II selectivity (Ki = 0.0361 µM) minimizes interference with other CA isoforms, reducing side effects .

- Structural Uniqueness: Azaleatin, a natural flavonol, lacks CA inhibitory activity, limiting its utility in diseases requiring dual pathway modulation .

Pharmacokinetic and Solubility Profiles

Table 2: Physicochemical and Stability Data

- Stability : DPP IV/hCA II-IN-1’s moderate microsomal stability may require formulation optimization for prolonged half-life, whereas DBPR108 and Talabostat exhibit better metabolic stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.